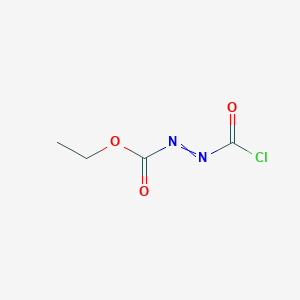
Ethyl (chlorocarbonyl)diazene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (chlorocarbonyl)diazene-1-carboxylate is a chemical compound with the molecular formula C4H5ClN2O3 It is an ester derivative of diazene carboxylate, characterized by the presence of a chlorocarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (chlorocarbonyl)diazene-1-carboxylate can be synthesized through the reaction of ethyl diazoacetate with phosgene (carbonyl chloride). The reaction typically occurs under controlled conditions to ensure safety and maximize yield. The general reaction scheme is as follows:
[ \text{C2H5N2CO2C2H5} + \text{COCl2} \rightarrow \text{C4H5ClN2O3} + \text{HCl} ]
The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition of the diazo compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale handling of phosgene, which requires stringent safety measures due to its toxicity. The process is typically conducted in a closed system with appropriate ventilation and protective equipment.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (chlorocarbonyl)diazene-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chlorocarbonyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chlorocarbonyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl (chlorocarbonyl)diazene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of ethyl (chlorocarbonyl)diazene-1-carboxylate involves its reactivity with nucleophiles and electrophiles. The chlorocarbonyl group is highly reactive, allowing the compound to participate in a variety of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Ethyl (chlorocarbonyl)diazene-1-carboxylate can be compared with similar compounds such as:
Ethyl diazoacetate: A precursor in the synthesis of this compound.
Mthis compound: A similar compound with a methyl ester group instead of an ethyl ester group.
Ethyl (bromocarbonyl)diazene-1-carboxylate: A bromine analog with similar reactivity but different halogen properties.
The uniqueness of this compound lies in its specific reactivity and the presence of the chlorocarbonyl group, which imparts distinct chemical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
82052-08-2 |
|---|---|
Molekularformel |
C4H5ClN2O3 |
Molekulargewicht |
164.55 g/mol |
IUPAC-Name |
ethyl N-carbonochloridoyliminocarbamate |
InChI |
InChI=1S/C4H5ClN2O3/c1-2-10-4(9)7-6-3(5)8/h2H2,1H3 |
InChI-Schlüssel |
YQTMHEKHHXCNPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N=NC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one](/img/structure/B14426374.png)
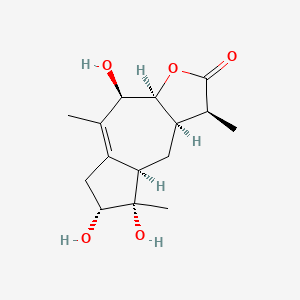


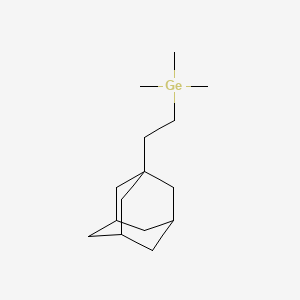
![1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester](/img/structure/B14426399.png)
![1-tert-Butylbicyclo[3.1.0]hexane](/img/structure/B14426409.png)


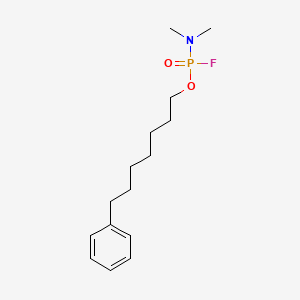
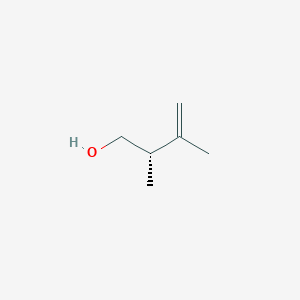

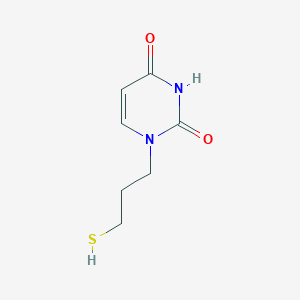
![3-[(2-Phenylethyl)amino]alanine](/img/structure/B14426472.png)
